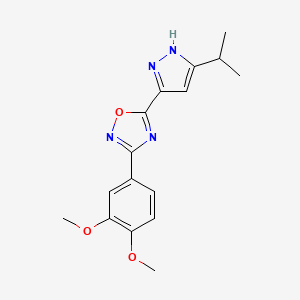

3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

CAS No.: 1192572-12-5

Cat. No.: VC7334620

Molecular Formula: C16H18N4O3

Molecular Weight: 314.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192572-12-5 |

|---|---|

| Molecular Formula | C16H18N4O3 |

| Molecular Weight | 314.345 |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19) |

| Standard InChI Key | GJBTVJJMLFNODD-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

The compound has the molecular formula C₁₆H₁₈N₄O₃ and a molecular weight of 314.345 g/mol. Its IUPAC name, 3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole, reflects the presence of:

-

A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).

-

A 3,4-dimethoxyphenyl group at position 3.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1192572-12-5 |

| Molecular Formula | C₁₆H₁₈N₄O₃ |

| Molecular Weight | 314.345 g/mol |

| SMILES | CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |

| InChI Key | GJBTVJJMLFNODD-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For this compound, the amidoxime route is a plausible method :

-

Formation of Amidoxime: Reacting a nitrile (e.g., 3,4-dimethoxybenzonitrile) with hydroxylamine to form an amidoxime intermediate.

-

Cyclization: Condensation with a carboxylic acid derivative (e.g., 3-isopropyl-1H-pyrazole-5-carboxylic acid) under dehydrating conditions (e.g., using POCl₃ or PCl₅) .

Alternative approaches include thermal cyclization of hydrazides with carbon disulfide or microwave-assisted synthesis to enhance yield .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidoxime formation | NH₂OH·HCl, EtOH, reflux | 70–85 |

| Cyclization | POCl₃, DMF, 80°C, 6 h | 60–75 |

Structural and Electronic Features

X-ray Crystallography and Spectroscopy

While crystallographic data for this specific compound are unavailable, related 1,2,4-oxadiazoles exhibit planar heterocyclic cores with bond lengths of ~1.30 Å for N–O and ~1.35 Å for C–N . Key spectral characteristics include:

-

¹H NMR: Signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.8–4.0 ppm (OCH₃), and δ 6.7–7.5 ppm (aromatic protons) .

-

IR Spectroscopy: Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (N–O) .

Electronic Effects of Substituents

-

The 3,4-dimethoxyphenyl group enhances electron density via methoxy substituents, potentially improving solubility and binding to biological targets .

-

The 3-isopropyl-pyrazole moiety introduces steric bulk, which may influence pharmacokinetic properties like metabolic stability .

| Compound | Activity (EC₅₀, μg/mL) | Target Pathogen |

|---|---|---|

| 6a (Trifluoromethyl) | 10.11 (Xac) | Xanthomonas axonopodis |

| Target Compound | 30 (Anticonvulsant) | Murine seizure model |

Future Directions and Applications

Drug Development

-

Optimization: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole ring may enhance antibacterial efficacy .

-

Formulation Studies: Addressing poor aqueous solubility through prodrug strategies or nanoformulations .

Computational Modeling

Molecular docking studies could identify potential targets (e.g., COX-2, acetylcholinesterase) by leveraging the compound’s planar structure and hydrogen-bonding capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume